Folic acid
Overview
Description
Folic acid, also known as pteroylglutamic acid, is a synthetic form of folate, a water-soluble B vitamin (vitamin B9). It is essential for numerous bodily functions, including DNA synthesis, repair, and methylation, as well as amino acid metabolism. Naturally occurring folate is found in leafy green vegetables, citrus fruits, beans, and whole grains. This compound is commonly used in dietary supplements and food fortification due to its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Folic acid is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of p-aminobenzoylglutamic acid with 2-amino-4-hydroxy-6-formylpteridine. The reaction is carried out under acidic conditions, followed by reduction and purification steps to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar principles as laboratory synthesis but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions: Folic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule, often using nucleophilic reagents
Major Products: The major products formed from these reactions include dihydrothis compound and tetrahydrothis compound, which are crucial intermediates in various metabolic pathways .
Scientific Research Applications
Folic acid has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis and analytical chemistry.
Biology:
- Essential for cell division and growth, making it a critical component in studies related to cellular biology and genetics.
Medicine:
- Widely used in the prevention and treatment of folate deficiency anemia.
- Crucial for pregnant women to prevent neural tube defects in the developing fetus.
- Investigated for its potential role in reducing the risk of certain cancers and cardiovascular diseases .
Industry:
- Used in the fortification of food products to prevent folate deficiency in populations.
- Employed in the pharmaceutical industry for the production of supplements and medications .
Mechanism of Action
Folic acid is often compared with other folate compounds, such as 5-methyltetrahydrofolate (5-MTHF) and folinic acid (5-formyltetrahydrofolate):
5-Methyltetrahydrofolate (5-MTHF): The biologically active form of folate found in the body. It has higher bioavailability compared to this compound and does not require conversion by dihydrofolate reductase.
Folinic Acid (5-Formyltetrahydrofolate): Another active form of folate used in the treatment of folate deficiency and as an adjuvant in cancer therapy .
Uniqueness of this compound: this compound is unique due to its stability and ease of use in supplements and food fortification. Unlike natural folates, this compound is not easily degraded during food processing and storage, making it an ideal choice for preventing folate deficiency on a large scale .
Comparison with Similar Compounds
- 5-Methyltetrahydrofolate (5-MTHF)
- Folinic Acid (5-Formyltetrahydrofolate)
- Natural Folates (found in foods like leafy greens and legumes) .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
Record name | FOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20419 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |
Record name | Folic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID0022519 | |
Record name | Folic acid | |
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Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |
Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Record name | Folic acid | |
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Solubility |
Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |
Record name | FOLIC ACID | |
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Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Vapor Pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ | |
Record name | FOLIC ACID | |
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Mechanism of Action |
Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... | |
Record name | Folic acid | |
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Record name | FOLIC ACID | |
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Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |
CAS No. |
59-30-3 | |
Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Record name | Folic acid [USP:INN:BAN:JAN] | |
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Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |
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Record name | Folic acid | |
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Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Melting Point |
482 °F (decomposes) (NTP, 1992), 250 °C | |
Record name | FOLIC ACID | |
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Record name | Folic acid | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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